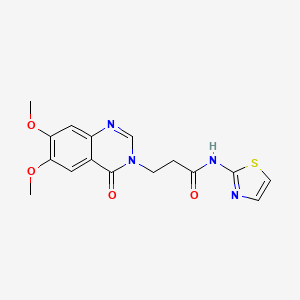

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide

Descripción

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic small molecule characterized by a quinazolinone core substituted with methoxy groups at positions 6 and 7, linked via a propanamide bridge to a 1,3-thiazol-2-yl moiety. Its molecular formula is C₁₆H₁₆N₄O₄S, with a molecular weight of 360.39 g/mol .

Propiedades

Fórmula molecular |

C16H16N4O4S |

|---|---|

Peso molecular |

360.4 g/mol |

Nombre IUPAC |

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C16H16N4O4S/c1-23-12-7-10-11(8-13(12)24-2)18-9-20(15(10)22)5-3-14(21)19-16-17-4-6-25-16/h4,6-9H,3,5H2,1-2H3,(H,17,19,21) |

Clave InChI |

GIRRPTXDGCLGLN-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC=CS3)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.

Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under reflux conditions.

Coupling of Quinazolinone and Thiazole: The final step involves the coupling of the quinazolinone and thiazole moieties through a propanamide linker. This can be achieved by reacting the quinazolinone derivative with a thiazole-containing amine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

Actividad Biológica

The compound 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a derivative of quinazolinone and thiazole, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

- Molecular Formula: C20H22N4O4S

- Molecular Weight: 398.48 g/mol

- IUPAC Name: 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide

Synthesis

The synthesis of this compound typically involves:

- Formation of the Quinazolinone Core: Cyclization of anthranilic acid derivatives with formamide.

- Methoxy Group Introduction: Methylation reactions using dimethyl sulfate or methyl iodide.

- Thiazole Attachment: Coupling the quinazolinone with thiazole derivatives through amide bond formation.

Antibacterial Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant antibacterial activity. The compound was tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated a minimum inhibitory concentration (MIC) ranging from 4 to 8 µg/mL , showing potent activity against resistant strains .

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.

- Receptor Interaction: The compound can bind to specific receptors, modulating cellular signaling pathways.

Cytotoxicity and Safety Profile

In vitro studies have shown that the compound is non-toxic to human endothelial cells (HUVEC) and liver cells (HepG2), with a cytotoxic concentration (CC50) greater than 50 µM . This suggests a favorable safety profile for potential therapeutic applications .

Study 1: Antibacterial Efficacy

In a comparative study, the compound was evaluated alongside other quinazolinone derivatives for its ability to inhibit bacterial growth. Results indicated that it outperformed several analogs in terms of potency against MRSA, with IC50 values significantly lower than those of traditional antibiotics .

| Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| Tested Compound | 4–8 | 1.21 |

| Compound A | 16 | 5.00 |

| Compound B | 32 | 10.00 |

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound exhibits good metabolic stability with a half-life greater than 372.8 minutes in plasma and approximately 24.5 minutes in liver microsomes. This suggests potential for oral bioavailability and effective therapeutic dosing .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural homology with several derivatives, primarily differing in substituents on the quinazolinone ring or the terminal amide group. Below is a detailed comparison based on molecular properties, synthetic data, and biological relevance:

Table 1: Structural and Physicochemical Comparison

Key Observations

Quinazolinone Substitution Effects: The target compound’s 6,7-dimethoxy groups contrast with the 6-fluoro substituent in the glucokinase-bound analog (4ISE). The fluorinated analog (4ISE) demonstrated direct interaction with human glucokinase, as evidenced by its co-crystal structure (PDB: 4ISE), suggesting that halogenation at position 6 may optimize allosteric activation .

Terminal Amide Group Variations :

- Replacement of the thiazol-2-yl group with naphthyl (as in C₂₃H₂₁N₃O₄) increases hydrophobicity, which may reduce solubility but improve membrane permeability .

- Compounds with oxadiazole-thioether linkages (e.g., 8d, 8e) exhibit higher melting points (135–158°C), indicating greater crystalline stability compared to the target compound .

The 6-fluoro analog’s glucokinase activation highlights the importance of quinazolinone modifications in targeting metabolic enzymes .

Table 2: Spectroscopic and Computational Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.